molecular formula C13H27ClN2O2 B8038332 CID 76520748

CID 76520748

Cat. No.: B8038332
M. Wt: 278.82 g/mol
InChI Key: VFTPRFKWLNWSIA-UHFFFAOYSA-N
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Description

CID 76520748 is a chemical compound characterized in recent research involving the vacuum distillation of Citrus essential oil (CIEO) . Its structural identity was confirmed through gas chromatography-mass spectrometry (GC-MS), with a total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) providing critical insights into its molecular composition . The compound was isolated in distinct fractions during vacuum distillation, with varying concentrations observed across these fractions (Figure 1C) .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPRFKWLNWSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 76520748 shares structural similarities with oscillatoxin derivatives, a class of compounds known for their complex polyketide frameworks. Key analogues include:

Compound CID Structural Features Source
This compound Undisclosed exact structure; GC-MS data indicate a terpenoid or polyketide backbone Citrus essential oil
Oscillatoxin D (101283546) Polyether ladder structure with hydroxyl and methyl substituents Marine cyanobacteria
30-Methyl-oscillatoxin D (185389) Methylation at C-30 position of oscillatoxin D Synthetic or modified natural product
Oscillatoxin E (156582093) Epoxide group and altered side-chain configuration Marine-derived
Oscillatoxin F (156582092) Additional double bond or hydroxylation compared to oscillatoxin D Marine-derived
Key Observations:
  • Functional Group Variation : this compound’s mass spectrum suggests distinct functional groups compared to oscillatoxins, which are rich in oxygenated moieties (e.g., epoxides, hydroxyls) .
  • Biosynthetic Origin : Oscillatoxins are marine-derived polyketides, whereas this compound originates from plant-based essential oils, implying divergent biosynthetic pathways .
  • Isolation Methods : this compound was purified via vacuum distillation, contrasting with oscillatoxins, which typically require chromatographic separation from complex marine extracts .

Analytical and Spectroscopic Comparisons

  • GC-MS Profile : this compound exhibits a unique retention time and fragmentation pattern in GC-MS (Figure 1B), differentiating it from oscillatoxins, which often require advanced LC-MS/MS for characterization due to their larger molecular weights .
  • Spectral Data : The mass spectrum of this compound (Figure 1D) lacks the high molecular ion clusters typical of oscillatoxins, suggesting a smaller or less conjugated structure .

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